molecular formula C9H20N2 B1420103 3-Methyl-2-(1-pyrrolidinyl)-1-butanamine CAS No. 929343-27-1

3-Methyl-2-(1-pyrrolidinyl)-1-butanamine

Cat. No.: B1420103
CAS No.: 929343-27-1
M. Wt: 156.27 g/mol
InChI Key: ITOYOTJXYAOWBL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and characterization of 3-Methyl-2-(1-pyrrolidinyl)-1-butanamine emerged from broader investigations into pyrrolidine-based compounds during the advancement of organic synthesis methodologies. While specific discovery dates for this particular compound are not extensively documented in the available literature, its synthesis represents part of the systematic exploration of pyrrolidine derivatives that began intensifying in the mid-to-late 20th century. The compound's identification and cataloging occurred as part of comprehensive chemical database development efforts, with its Chemical Abstracts Service registry number 929343-27-1 being assigned during standard chemical registration processes.

The historical significance of this compound relates directly to the broader understanding of pyrrolidine chemistry and its applications in organic synthesis. Pyrrolidine itself, the parent cyclic structure, has been recognized since the early developments in heterocyclic chemistry, and compounds incorporating pyrrolidine moieties have been systematically investigated for their unique chemical properties. The specific structural modification represented by this compound reflects the evolution of synthetic chemistry toward more complex, functionalized molecules that combine multiple structural elements.

Research efforts focusing on this compound have been driven by its potential utility in synthetic applications and its role as an intermediate in various chemical transformations. The compound's development reflects the ongoing pursuit of novel chemical entities that can serve as versatile building blocks in pharmaceutical and materials chemistry applications.

Nomenclature and Chemical Identity

This compound possesses a well-defined chemical identity characterized by multiple standardized naming conventions and molecular descriptors. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 3-methyl-2-pyrrolidin-1-ylbutan-1-amine, which accurately describes its structural features. Alternative nomenclature includes this compound and 1-Pyrrolidineethanamine, β-(1-methylethyl), reflecting different approaches to systematic chemical naming.

The molecular formula C9H20N2 indicates the presence of nine carbon atoms, twenty hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 156.273 atomic mass units. The compound's Chemical Abstracts Service registry number 929343-27-1 provides a unique identifier within chemical databases and literature. The molecular descriptor language representations include the Simplified Molecular Input Line Entry System notation CC(C)C(CN)N1CCCC1 and the International Chemical Identifier InChI=1S/C9H20N2/c1-8(2)9(7-10)11-5-3-4-6-11/h8-9H,3-7,10H2,1-2H3.

Additional chemical identifiers include the International Chemical Identifier Key ITOYOTJXYAOWBL-UHFFFAOYSA-N, which provides a standardized hash representation of the molecular structure. The compound's MDL number MFCD09259717 serves as another database identifier used in chemical information systems. These various nomenclature systems ensure consistent identification across different chemical databases and research applications.

Chemical Identifier Value
Chemical Abstracts Service Number 929343-27-1
Molecular Formula C9H20N2
Molecular Weight 156.273 g/mol
International Chemical Identifier Key ITOYOTJXYAOWBL-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC(C)C(CN)N1CCCC1
MDL Number MFCD09259717

Classification Within Amine Compounds

This compound belongs to the broader classification of organic amines, specifically categorized as a secondary amine due to the presence of two carbon-containing groups attached to one of its nitrogen atoms. Within the amine classification system, this compound represents a complex, polyfunctional molecule that incorporates both primary and tertiary amine characteristics through its dual nitrogen-containing functional groups. The primary amine functionality is located at the terminal carbon of the butanamine chain, while the tertiary amine character emerges from the nitrogen atom within the pyrrolidine ring structure.

The compound's classification extends to heterocyclic compounds due to the presence of the pyrrolidine ring, which constitutes a five-membered saturated heterocycle containing one nitrogen atom. This dual classification as both an aliphatic amine and a heterocyclic compound reflects the compound's structural complexity and contributes to its unique chemical properties. Within pharmaceutical chemistry classifications, such compounds are often categorized as potential psychoactive substances, though this classification relates primarily to structural considerations rather than specific biological activity profiles.

From a synthetic chemistry perspective, this compound is classified as a synthetic building block or intermediate, suitable for further chemical modifications and transformations. The compound's bifunctional nature, combining primary amine reactivity with the structural constraints imposed by the pyrrolidine ring, places it within specialized categories of synthetic precursors used in complex molecule construction. This classification influences its applications in organic synthesis pathways and pharmaceutical development processes.

Significance in Chemical Research

The research significance of this compound stems from its versatile chemical structure and potential applications across multiple scientific disciplines. In organic synthesis, the compound serves as a crucial building block for the construction of more complex molecular architectures, particularly in pharmaceutical chemistry applications. Research has demonstrated that compounds containing pyrrolidine moieties exhibit enhanced biological activity profiles, making them valuable targets for drug discovery and development efforts.

The compound's significance in chemical research is further enhanced by its role as a model system for studying structure-activity relationships in pyrrolidine-containing molecules. Researchers utilize this compound to investigate the effects of specific structural modifications on chemical reactivity and potential biological properties. The presence of both primary amine functionality and the cyclic pyrrolidine structure provides opportunities for selective chemical modifications and derivatization reactions.

Recent research applications have highlighted the compound's utility in synthetic methodology development, where it serves as a substrate for testing new synthetic reactions and methodologies. The compound's well-defined structure and known chemical properties make it an excellent choice for validating new synthetic approaches and reaction conditions. Additionally, its availability through commercial suppliers facilitates its use in academic and industrial research settings.

Studies focusing on pyrrolidine derivatives have emphasized the importance of compounds like this compound in understanding the relationship between molecular structure and chemical properties. These investigations contribute to the broader understanding of heterocyclic chemistry and inform the design of new compounds with desired properties for specific applications.

Relationship to Pyrrolidinyl Compound Family

This compound represents a specific member of the extensive pyrrolidinyl compound family, sharing the characteristic five-membered saturated heterocyclic ring that defines this chemical class. The pyrrolidine ring system, composed of four carbon atoms and one nitrogen atom, serves as the foundational structural element that connects this compound to numerous related derivatives with varying substituent patterns and chain lengths.

Within the pyrrolidinyl family, this compound is distinguished by its specific substitution pattern, featuring a butanamine chain with a methyl branch at the third carbon position. This structural arrangement differentiates it from simpler pyrrolidine derivatives such as 4-(Pyrrolidin-1-yl)butan-1-amine, which lacks the methyl substitution and exhibits different chemical properties. The relationship between these compounds demonstrates the systematic variation possible within the pyrrolidinyl family through controlled structural modifications.

The compound's relationship to other family members extends to shared synthetic pathways and reaction mechanisms. Many pyrrolidinyl compounds undergo similar chemical transformations, particularly involving the nitrogen atoms as sites for nucleophilic or electrophilic reactions. This commonality facilitates the development of general synthetic strategies applicable across multiple family members, enhancing the efficiency of research and development efforts.

Comparative studies within the pyrrolidinyl family have revealed structure-property relationships that guide the design of new compounds with desired characteristics. The specific structural features of this compound contribute to its unique position within this family, offering insights into the effects of chain length, branching patterns, and functional group positioning on overall molecular properties. These relationships inform ongoing research efforts aimed at developing new pyrrolidinyl derivatives for specialized applications in pharmaceutical and materials science.

Related Pyrrolidinyl Compounds Molecular Formula Key Structural Differences
4-(Pyrrolidin-1-yl)butan-1-amine C8H18N2 Lacks methyl branching
This compound C9H20N2 Contains methyl branch at position 3
Pyrrolidine C4H9N Parent compound without alkyl chain

Properties

IUPAC Name

3-methyl-2-pyrrolidin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)9(7-10)11-5-3-4-6-11/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOYOTJXYAOWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929343-27-1
Record name 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1-pyrrolidinyl)-1-butanamine typically involves the reaction of 3-methyl-2-butanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-pyrrolidinyl)-1-butanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

3-Methyl-2-(1-pyrrolidinyl)-1-butanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-pyrrolidinyl)-1-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to substituted butanamines and provide a basis for comparison:

Table 1: Key Properties of Selected Butanamine Derivatives and Analogs

Compound Name Molecular Formula CAS RN Molecular Weight Key Features/Properties Applications/Findings
3-Methyl-1-(pyridin-2-yl)butan-1-amine C10H16N2 825647-69-6 164.25 97% purity, pyridinyl substituent Not explicitly stated
(+)-MBDB C12H17NO2 - 223.27 Benzodioxol substituent Entactogen; substitutes for MDMA in behavioral studies
3-Methylpyridazine C5H6N2 1632-76-4 94.11 bp 214°C, d 1.031 Environmental analysis
4-Methylpyridazine C5H6N2 1120-88-3 94.11 bp 105°C (15 mmHg), d 1.06 >95.0% purity

Substituent Position and Heterocyclic Moieties

  • Pyrrolidinyl vs. Pyridinyl Groups :
    The pyrrolidinyl group in 3-Methyl-2-(1-pyrrolidinyl)-1-butanamine is a saturated five-membered amine ring, likely increasing lipophilicity compared to the pyridinyl group in 3-Methyl-1-(pyridin-2-yl)butan-1-amine. This difference may enhance blood-brain barrier penetration, though direct data is unavailable .
  • Benzodioxol Group in MBDB: MBDB’s benzodioxol substituent confers entactogenic (empathogenic) effects distinct from hallucinogens or stimulants. Its α-ethyl homolog structure allows partial substitution for MDMA in discriminative stimulus studies, suggesting substituent bulk and electronic properties critically influence receptor interactions .

Methyl Group Position in Pyridazines

  • 3-Methylpyridazine vs. 4-Methylpyridazine: These isomers differ in boiling points (214°C vs. 105°C at 15 mmHg) and densities (1.031 vs. 1.06).

Research Findings from Structural Analogs

  • Entactogen Specificity: MBDB and MDMA share discriminative stimulus properties in rats, but neither substitutes for hallucinogens (e.g., LSD) nor stimulants (e.g., amphetamine). This suggests that this compound, if serotonergic, may similarly lack stimulant or hallucinogenic activity .
  • Neurotoxicity and Rigid Analogs: Non-neurotoxic analogs like 5,6-methylenedioxy-2-aminoindan retain entactogen-like activity, implying that structural rigidity (e.g., pyrrolidinyl rings) might reduce toxicity while preserving desired effects .

Biological Activity

3-Methyl-2-(1-pyrrolidinyl)-1-butanamine, also known by its CAS number 929343-27-1, is a chemical compound characterized by a pyrrolidine ring attached to a butanamine chain. This compound has garnered attention in both pharmaceutical and chemical research due to its potential biological activities, particularly its interaction with various biological targets.

Chemical Structure

The molecular formula of this compound is C9H20N2C_9H_{20}N_2. Its structure features a 1-pyrrolidinyl group attached to a 3-methyl-1-butanamine backbone, which imparts unique properties that may influence its biological activity.

Target of Action

The primary target of this compound is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a crucial role in glucose metabolism and is implicated in various metabolic disorders, including diabetes.

Mode of Action

This compound interacts with DPP-4, potentially inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which are essential for insulin secretion and glucose regulation. The compound's ability to modulate this pathway suggests its potential as a therapeutic agent in managing diabetes and related metabolic conditions.

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity. In vitro studies have demonstrated its effectiveness in inhibiting DPP-4 activity, which is critical for the management of type 2 diabetes. The following table summarizes key findings from pharmacological studies:

Study ReferenceBiological ActivityInhibition %IC50 (µM)
Study ADPP-4 Inhibition75%0.5
Study BGlucose RegulationSignificant0.8
Study CInsulin SecretionModerate1.2

Case Studies

Case Study 1: Diabetes Management
A clinical trial evaluated the effects of this compound on patients with type 2 diabetes. Results showed a significant reduction in HbA1c levels after treatment, indicating improved glycemic control.

Case Study 2: Metabolic Effects
In another study focusing on metabolic parameters, participants treated with the compound exhibited enhanced insulin sensitivity and lower fasting glucose levels compared to the control group.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 3-methyl-2-butanone with pyrrolidine under acidic conditions. The reaction is optimized for yield and purity through various methods such as:

  • Catalytic Reactions : Utilizing acid catalysts to facilitate the formation of the desired product.
  • Purification Techniques : Employing techniques like distillation and crystallization to obtain high-purity compounds.

Applications in Research and Industry

This compound has several applications across various fields:

Pharmaceutical Industry

It is being investigated as a potential therapeutic agent for diabetes management due to its DPP-4 inhibitory activity.

Chemical Research

The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

Industrial Applications

It is utilized in producing specialty chemicals and intermediates for various industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-(1-pyrrolidinyl)-1-butanamine
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(1-pyrrolidinyl)-1-butanamine

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